3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide
Overview
Description
3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide is a useful research compound. Its molecular formula is C11H8FN7O2 and its molecular weight is 289.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
These interactions can lead to changes in the conformation and function of the target proteins, thereby modulating their activity .
Biochemical Pathways
Similar compounds have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways.
Biochemical Analysis
Biochemical Properties
3-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial in the breakdown of acetylcholine in the nervous system . Additionally, it interacts with proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses. The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby altering their function and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Furthermore, it affects gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes. These changes in gene expression can subsequently impact cellular metabolism, leading to alterations in metabolic flux and the levels of various metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can bind to the active sites of enzymes, inhibiting their catalytic activity and thereby affecting biochemical pathways. Additionally, it may activate certain enzymes by binding to allosteric sites, leading to conformational changes that enhance their activity. The compound also influences gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function . The stability of the compound can be influenced by various factors such as temperature, pH, and the presence of other chemicals. Over time, the compound may degrade into different metabolites, which can have distinct biological activities. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or activation, modulation of cell signaling pathways, and changes in gene expression. At higher doses, toxic or adverse effects may be observed, including cellular damage, disruption of metabolic processes, and alterations in physiological functions. Threshold effects have been noted, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation through processes such as hydroxylation, N-dealkylation, and conjugation with glucuronic acid or sulfate. These metabolic reactions are catalyzed by enzymes such as cytochrome P450s, which play a crucial role in the detoxification and elimination of the compound from the body. The metabolites produced during these processes can have different biological activities and may contribute to the overall effects of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cells, it may bind to specific proteins or be sequestered in certain cellular compartments, influencing its localization and accumulation. The distribution of the compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production. The subcellular localization of the compound can determine its biological activity and the specific cellular processes it influences.
Properties
IUPAC Name |
3-[1-(3-fluorophenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN7O2/c12-6-2-1-3-7(4-6)19-5-8(16-18-19)9-14-11(21-17-9)10(20)15-13/h1-5H,13H2,(H,15,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUZPDNQGIQECZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=C(N=N2)C3=NOC(=N3)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.